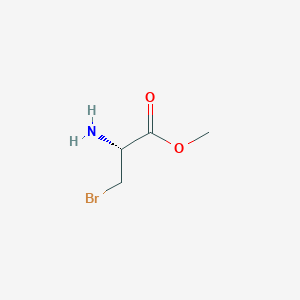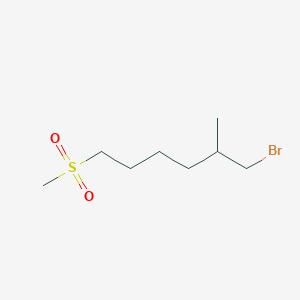
7-Methyl-1-benzothiophen-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzothiophene derivatives, including 7-Methyl-1-benzothiophen-5-amine hydrochloride, can be achieved through various methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the one-step synthesis of benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the formation of the benzothiophene scaffold.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-1-benzothiophen-5-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzothiophenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methyl-1-benzothiophen-5-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound’s unique reactivity makes it valuable in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Methyl-1-benzothiophen-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-Methyl-1-benzothiophen-5-amine hydrochloride include other benzothiophene derivatives such as sertaconazole, raloxifene, and DNTT . These compounds share a common benzothiophene scaffold but differ in their substituents and functional groups.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable for certain synthetic applications and research studies.
Eigenschaften
Molekularformel |
C9H10ClNS |
|---|---|
Molekulargewicht |
199.70 g/mol |
IUPAC-Name |
7-methyl-1-benzothiophen-5-amine;hydrochloride |
InChI |
InChI=1S/C9H9NS.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h2-5H,10H2,1H3;1H |
InChI-Schlüssel |
CUJSJHOUTKVFDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1SC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)



![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)


![4-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)cyclohexane-1-carboxylicacid](/img/structure/B15307783.png)

